Trimethoxy(3-thiocyanatopropyl)silane
Description
Evolution and Classification of Organosilane Coupling Agents
Organosilane coupling agents have evolved from simple structures to a diverse family of compounds tailored for specific applications. Their general chemical structure is typically represented as Y-R-SiX₃. sinosil.com In this structure, 'X' represents a hydrolyzable group, such as an alkoxy (e.g., methoxy (B1213986), ethoxy) or halogen, which reacts with inorganic surfaces. sinosil.com 'R' is a linker, usually a short alkylene chain, and 'Y' is an organofunctional group that interacts with an organic polymer matrix. sinosil.com
The classification of these agents is primarily based on the nature of the organofunctional 'Y' group, as this determines their compatibility and reactivity with different types of polymers. ecopowerchem.comsinosil.com
Table 1: Classification of Common Organosilane Coupling Agents by Functional Group
| Classification | Organofunctional Group (Y) | Primary Polymer Compatibility | Key Applications |
|---|---|---|---|
| Amino Silanes | Amino (–NH₂) | Epoxy, Phenolic, Polyamide, PVC | Universal adhesion promoter, filler dispersion, glass fiber treatment. sinosil.comalfa-chemistry.com |
| Vinyl Silanes | Vinyl (–CH=CH₂) | Polyolefins (Polyethylene, Polypropylene), Elastomers | Crosslinking plastics, adhesion in mineral-filled composites. dakenchem.comalfa-chemistry.com |
| Epoxy Silanes | Epoxy (glycidoxy) | Epoxy, Urethane, Acrylic | Adhesion in electronics, coatings, and composites. sinosil.comfeitengchem.com |
| Methacryloxy Silanes | Methacryloxy | Unsaturated Polyesters, Acrylics | Dental composites, advanced coatings, polymer concrete. dakenchem.comnih.gov |
Fundamental Principles of Silane (B1218182) Coupling Agents in Interfacial Science and Engineering
The efficacy of silane coupling agents stems from their dual reactivity, which allows them to form stable covalent bonds with both inorganic and organic materials, effectively bridging the interface. nih.gov This mechanism generally proceeds through a multi-step process:
Hydrolysis : The hydrolyzable alkoxy groups (e.g., methoxy, -OCH₃) on the silicon atom react with water to form reactive silanol (B1196071) groups (-Si-OH). alfa-chemistry.com This step is often catalyzed by adjusting the pH. feitengchem.compageplace.de
Condensation : The newly formed silanol groups can condense with each other to form oligomeric siloxane structures (Si-O-Si). More importantly, they condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica (B1680970), or metals) to form stable, covalent Si-O-substrate bonds. alfa-chemistry.comnih.gov
Interfacial Adhesion/Integration : The organofunctional group ('Y') at the other end of the silane molecule is oriented away from the inorganic surface. This organic-compatible group then forms covalent bonds or strong physical entanglements with the polymer matrix during curing or processing, completing the molecular bridge. alfa-chemistry.comfeitengchem.com
Specific Focus: Trimethoxy(3-thiocyanatopropyl)silane in Contemporary Research
This compound is a specialized organosilane that combines the characteristic features of a trimethoxysilyl group with the unique reactivity of a thiocyanate (B1210189) functional group. ontosight.ai This bifunctional molecule is utilized in materials science for surface modification and the synthesis of hybrid materials where specific chemical interactions are desired. ontosight.ai
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₅NO₃SSi |
| Alternate Names | 3-(Trimethoxysilyl)propyl thiocyanate; Thiocyanic acid, 3-(trimethoxysilyl)propyl ester sielc.com |
| Molecular Weight | 221.35 g/mol |
| Functional Groups | Trimethoxysilyl [-Si(OCH₃)₃], Thiocyanate [-SCN] |
The trimethoxy moiety, -Si(OCH₃)₃, is a critical component of many silane coupling agents, including this compound. Its primary role is to serve as the reactive site for bonding to inorganic substrates. ontosight.ai
The key features of the trimethoxy group include:
High Reactivity : Methoxy groups hydrolyze more rapidly than other common alkoxy groups, such as ethoxy groups. shinetsusilicone-global.com This rapid conversion to reactive silanols allows for faster processing and curing times in many applications.
Formation of a Dense Crosslinked Network : The presence of three methoxy groups allows for the formation of a highly crosslinked siloxane network at the material interface upon condensation. This high crosslink density contributes to the rigidity and thermal stability of the interphase region. shinetsusilicone-global.com
Methanol (B129727) Byproduct : During the hydrolysis reaction, methanol is released as a byproduct. wacker.com This is a consideration in process design, particularly in applications where volatile organic compound (VOC) emissions are regulated. shinetsusilicone-global.com
The hydrolysis and condensation reactions are influenced by factors such as pH, water availability, temperature, and the presence of catalysts. wacker.com
The thiocyanate group (-SCN) is a versatile functional group that imparts unique chemical properties to the silane molecule. wisdomlib.org Organic thiocyanates are valued as building blocks in chemical synthesis because they can be converted into a variety of other sulfur-containing functional groups. acs.orgwikipedia.org
The significance of the thiocyanate group in material modification includes:
Precursor for Other Functional Groups : The thiocyanate group can be chemically transformed into more reactive groups like thiols (-SH) or can participate in cyclization reactions. wikipedia.org This allows for a multi-step surface modification, where the silane is first anchored and then chemically altered to achieve the desired final functionality.
Coordination Chemistry : As a ligand, the thiocyanate anion (SCN⁻) is known to form complexes with various metal ions. wisdomlib.org When immobilized on a surface via the silane, the thiocyanate group can be used to bind metal ions, making it useful for applications in catalysis, sensing, or the sequestration of heavy metals.
Reactivity in "Click" Chemistry : The thiocyanate group can participate in certain types of click chemistry reactions, enabling the efficient and specific attachment of biomolecules or other polymers to a silane-modified surface. ontosight.ai
Optical and Electronic Properties : Thiocyanate-based materials can exhibit strong optical absorption and interesting electronic properties, suggesting potential applications in sensors or electronic devices. nih.gov
By incorporating the thiocyanate group, this compound offers a platform for advanced surface engineering, enabling the creation of functionalized materials with tailored chemical and physical properties.
Structure
3D Structure
Properties
CAS No. |
56859-24-6 |
|---|---|
Molecular Formula |
C7H15NO3SSi |
Molecular Weight |
221.35 g/mol |
IUPAC Name |
3-trimethoxysilylpropyl thiocyanate |
InChI |
InChI=1S/C7H15NO3SSi/c1-9-13(10-2,11-3)6-4-5-12-7-8/h4-6H2,1-3H3 |
InChI Key |
XODFSNXVWMJCOU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSC#N)(OC)OC |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Trimethoxy 3 Thiocyanatopropyl Silane
Established Synthetic Pathways for Organotrialkoxysilanes
Organotrialkoxysilanes are a class of organosilicon compounds characterized by a silicon atom bonded to an organic group and three alkoxy groups. mdpi.com Their synthesis is foundational to producing compounds like Trimethoxy(3-thiocyanatopropyl)silane. The dual reactivity of these molecules, stemming from the organic functional group and the hydrolyzable alkoxysilyl groups, allows them to serve as crucial intermediaries, effectively bridging organic and inorganic materials. Established synthetic procedures to create these valuable building blocks include hydrosilylation, various coupling reactions, and addition reactions to isocyanates. mdpi.com
Direct Synthesis Methods of Trimethoxysilanes
A cornerstone in the production of trimethoxysilanes is the "Direct Synthesis" or "Direct Process," also known as the Rochow Reaction. google.com This method facilitates the reaction of elemental silicon with an alcohol, in this case, methanol (B129727), to form the desired trimethoxysilane (B1233946). google.comwikipedia.org
The reaction is typically performed in the presence of a copper-based catalyst. google.com One approach involves using a fixed-bed reactor with a silicon powder-nano-copper catalyst mixture. wikipedia.org Another patented method employs cupric oxide as the catalyst in a solvent such as phenyl ether, dibenzyl toluene (B28343), or dodecylbenzene, with the reaction proceeding at temperatures up to 250°C. google.com These syntheses are generally conducted in slurry reactors. google.com
To enhance the reaction's efficiency and selectivity, catalyst promoters are often introduced. wikipedia.org These promoters are frequently organic or inorganic compounds containing at least one phosphorus-oxygen bond. google.comwikipedia.org For instance, the use of copper phosphate (B84403), alone or in combination with trimethyl phosphate, has been shown to significantly decrease the formation of the byproduct tetraalkoxysilane to less than 4% and increase the yield of the desired trialkoxysilane to over 90%. google.com The final product is typically purified via distillation. google.comgoogle.com
| Parameter | Description | Example/Details |
| Reactants | Primary materials for the synthesis. | Silicon metal powder and methanol. wikipedia.orggoogle.com |
| Catalyst | Substance to increase the reaction rate. | Copper or copper compounds (e.g., cupric oxide, nano-copper). google.comwikipedia.orggoogle.com |
| Promoter | Additive to improve catalyst performance and selectivity. | Compounds with a phosphorus-oxygen bond (e.g., copper phosphate, trimethyl phosphate). google.com |
| Solvent | Medium for the reaction. | High-boiling point solvents like phenyl ether or dibenzyl toluene. google.com |
| Reactor Type | Equipment used for the chemical reaction. | Slurry reactors, fixed-bed reactors. google.comwikipedia.org |
| Purification | Method to isolate the final product. | Rectifying separation (Distillation). google.com |
Synthetic Routes to Thiocyanatopropylsilanes
The synthesis of the target compound, this compound, involves the formation of a carbon-sulfur bond to create the thiocyanate (B1210189) group attached to the propyl chain, which is in turn linked to the trimethoxysilyl group.
A primary and widely used method for creating the SCN group is through the nucleophilic substitution reaction between an alkyl halide and an alkali metal thiocyanate. wikipedia.org In the context of this compound, this would typically involve reacting 3-chloropropyltrimethoxysilane (B1208415) with a salt like sodium thiocyanate or potassium thiocyanate in a suitable solvent, such as boiling ethanol (B145695). wikipedia.orgrsc.org
An alternative strategy involves synthesizing 3-thiocyanatopropyltrichlorosilane first and subsequently reacting it with methanol in the presence of a base to form the final trimethoxy product. ontosight.ai A potential complication in these routes is the competing formation of the isothiocyanate isomer (R-NCS), particularly with substrates that are prone to SN1-type reaction mechanisms. wikipedia.org
Precursor Chemistry and Functionalization Routes
The versatility of this compound stems from its distinct functional groups. The precursor chemistry is focused on the efficient introduction of these groups and the potential for further modification to suit specific needs.
Methods for Incorporating the Thiocyanate Functional Group
The thiocyanate (-SCN) group is a key functional moiety, providing a reactive site for further chemical transformations. wikipedia.orgontosight.ai As mentioned, the most common synthetic route is the reaction of an alkyl halide with an alkali thiocyanate in an aqueous or alcoholic medium. wikipedia.org
Other methods for generating organic thiocyanates, though less common for simple alkyl chains, include:
Cyanation of Organosulfur Compounds : Sulfenyl thiosulfates (RSSO₃⁻) or sulfenyl chlorides (RSCl) can react with alkali metal cyanides to yield thiocyanates. wikipedia.org
Sandmeyer Reaction : This method is used for producing aryl thiocyanates from diazonium salts and copper(I) thiocyanate. wikipedia.org
Thiocyanogenation : The reaction of thiocyanogen (B1223195) ((SCN)₂) with electron-rich aromatic substrates can also yield aryl thiocyanates. wikipedia.org
The choice of method depends on the starting materials and the desired product structure, with nucleophilic substitution being the most direct route for the propyl silane (B1218182) precursor.
Tailoring Alkoxysilane Functionality for Specific Applications
The trimethoxy groups on the silicon atom are not merely structural; they are highly functional. These alkoxy groups are hydrolyzable, meaning they can react with water to form silanol (B1196071) (Si-OH) groups. dakenchem.comethz.ch These silanols can then undergo condensation to form very stable siloxane (Si-O-Si) bonds, which allows the molecule to graft onto inorganic surfaces like glass, minerals, and metals. ethz.ch
This ability to form a durable, three-dimensional siloxane network is exploited in numerous applications:
Coupling Agents : They act as molecular bridges to bond organic polymers to inorganic fillers and reinforcements, improving the mechanical properties of composite materials.
Adhesion Promoters : By forming strong bonds with both the substrate and the coating/adhesive, they significantly enhance adhesion. dakenchem.com
Crosslinking Agents : Organofunctional silanes can be grafted onto polymer backbones and then crosslinked via moisture-induced hydrolysis and condensation of the alkoxy groups, imparting durability, and water and heat resistance to paints and coatings.
Surface Modification : They are used to alter the surface properties of materials, for example, to control hydrophobicity.
The rate of the hydrolysis and condensation reaction can be controlled by altering the alkoxy group; for instance, longer chains like isopropoxy groups slow the hydrolysis process compared to methoxy (B1213986) groups. This allows formulators to tailor the silane's reactivity to the specific application requirements.
Optimization of Synthesis Parameters for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound requires careful control over reaction conditions. Optimization strategies target both the formation of the trimethoxysilane precursor and the subsequent functionalization steps.
For the direct synthesis of trimethoxysilanes, key parameters to optimize include reaction temperature, the type and concentration of the catalyst, and the use of specific promoters. researchgate.net As noted, utilizing promoters like copper phosphate can steer the reaction towards the desired trialkoxysilane product, minimizing tetra-alkoxy byproducts and boosting yields to over 90%. google.com
In the subsequent nucleophilic substitution step to introduce the thiocyanate group, several factors are critical:
Solvent : The choice of solvent (e.g., ethanol, DMF) can influence reaction rates and the potential for side reactions.
Temperature : Reaction temperature must be controlled to ensure a reasonable reaction rate without promoting the formation of the undesired isothiocyanate isomer or other byproducts. wikipedia.org
Reactant Stoichiometry : The molar ratio of the halide precursor to the thiocyanate salt is optimized to drive the reaction to completion.
Reaction Time : The duration of the reaction is monitored to maximize the conversion of the starting material.
Influence of Solvent Systems on Reaction Efficiency
The selection of an appropriate solvent is critical in silanization reactions as it influences both the rate and the thermodynamic pathway of the process. ncsu.edu The solvent can affect the hydrolysis and condensation rates, the solubility of the silane, and the dispersion of substrates. ncsu.eduelsevier.es The nature of the solvent—whether it is polar protic, polar aprotic, or non-polar—plays a significant role in the reaction's efficiency. unipa.it
In the context of silane grafting onto surfaces, different solvents can yield markedly different results. For instance, in a study on the grafting of (3-chloropropyl)trimethoxysilane (a structurally similar compound) onto halloysite (B83129) nanotubes, various solvents were tested to determine their effect on the degree of grafting. ncsu.edu The results demonstrated that non-polar solvents could provide a more favorable environment for the reaction compared to polar solvents.
Research Findings on Solvent Effects:
A comparative study on the grafting of a trimethoxysilane onto a substrate highlighted the superior performance of toluene, a non-polar solvent. ncsu.edu The degree of grafting was found to be highest in toluene compared to other solvents like ethanol, tetrahydrofuran (B95107) (THF), 1,4-dioxane, and n-hexane. ncsu.edu This suggests that for this compound, a non-polar or moderately polar aprotic solvent might enhance reaction efficiency by facilitating the desired interfacial reactions while minimizing undesirable side reactions in the bulk solution.
The presence of alcohols like ethanol can delay the hydrolysis reaction of trimethoxysilanes. elsevier.eselsevier.es This is because ethanol can compete with water molecules in the reaction medium. elsevier.es Conversely, a combination of polar aprotic and protic solvents can sometimes create a synergistic effect, enhancing both hydrolysis and condensation rates while maintaining particle dispersion. mdpi.com
| Solvent | Solvent Type | Observed Grafting Degree (%) | Reference |
|---|---|---|---|
| Toluene | Non-polar | 24.29 | ncsu.edu |
| n-Hexane | Non-polar | 15.32 | ncsu.edu |
| 1,4-Dioxane | Non-polar | 14.30 | ncsu.edu |
| Tetrahydrofuran (THF) | Polar Aprotic | 11.00 | ncsu.edu |
| Ethanol | Polar Protic | 10.75 | ncsu.edu |
Control of Reaction Conditions and Stoichiometry
Precise control over reaction conditions and the stoichiometry of reactants is paramount for achieving the desired outcome in the synthesis and derivatization of this compound. Key parameters include temperature, reaction time, and the molar ratio of silane to water.
The water-to-silane ratio is a critical factor, as water is required for the initial hydrolysis step. nih.gov Stoichiometrically, three moles of water are required to hydrolyze one mole of a trimethoxysilane. However, the optimal ratio can vary. Increasing the water content generally improves the hydrolysis rate up to a certain point, after which excess water can inhibit the reaction or lead to excessive self-condensation in the solution rather than on the target surface. nih.govnih.gov
Reaction time also has a significant impact on product yield and quality. Studies on the grafting of (3-chloropropyl)trimethoxysilane showed that the highest degree of grafting was achieved after a specific refluxing time (e.g., 4 hours). Extending the reaction time beyond this optimum point led to a decrease in the grafting degree. ncsu.edu This indicates that prolonged reaction times may promote side reactions or desorption processes.
Temperature influences reaction kinetics, with higher temperatures generally increasing the rates of both hydrolysis and condensation. researchgate.net However, the temperature must be carefully controlled to prevent degradation of the reactants or products and to ensure the desired reaction pathway is favored. researchgate.net
| Molar Ratio (Substrate:Silane:H₂O) | Reaction Time (hours) | Observed Grafting Degree (%) | Reference |
|---|---|---|---|
| 1:1:3 | 4 | 24.29 | ncsu.edu |
| 1:1:0 | 4 | 14.15 | ncsu.edu |
| 1:2:0 | 4 | 11.23 | ncsu.edu |
| 1:1.33:0 | 4 | 10.33 | ncsu.edu |
| 1:1:3 | 35 | 22.50 | ncsu.edu |
| 1:1:3 | 48 | 21.16 | ncsu.edu |
Reaction Mechanisms and Interfacial Chemistry of Trimethoxy 3 Thiocyanatopropyl Silane
Hydrolysis and Condensation Reactions of the Trimethoxysilane (B1233946) Moiety
The trimethoxysilane portion of the molecule is responsible for its ability to bond with inorganic surfaces. This process occurs through a series of hydrolysis and condensation reactions. dakenchem.comcsic.es
The initial step in the reaction of trimethoxy(3-thiocyanatopropyl)silane with a substrate is the hydrolysis of the methoxy (B1213986) groups (–OCH₃) to form silanol (B1196071) groups (–Si–OH). csic.esnih.gov This reaction is catalyzed by the presence of water and can be influenced by factors such as pH and temperature. nih.govgoogle.com
The hydrolysis of alkoxysilanes is a catalytic reaction that is dependent on the concentrations of the silane (B1218182), water, and any catalysts present, such as protons or general acids/bases. nih.gov The reaction rates are also affected by secondary factors including temperature, solvent, and the specific organic functional group attached to the silicon atom. nih.govgoogle.com For instance, studies on various trimethoxysilanes have shown that the non-hydrolyzable organic group significantly impacts the reactivity of the silane. google.com
The kinetics of hydrolysis can be complex, involving multiple steps as each of the three methoxy groups is replaced by a hydroxyl group. nih.govgelest.com The rate of these reactions can be significantly accelerated by both acidic and basic conditions. researchgate.netplu.mx For example, the acid-catalyzed hydrolysis of isobutyltrimethoxysilane (B108605) is reported to be 7.7 times faster than its ethoxy counterpart. gelest.com While the reaction can proceed under neutral conditions, the kinetic rate is generally very low for most silanes, with some exceptions like certain aminosilanes. plu.mx
Factors Influencing Trimethoxysilane Hydrolysis Rates:
| Factor | Effect on Hydrolysis Rate | Reference |
| pH | Acidic and alkaline conditions significantly enhance the rate of hydrolysis. | plu.mx |
| Catalyst | The presence of acid or base catalysts accelerates the reaction. | nih.govgoogle.com |
| Temperature | Increasing the temperature dramatically accelerates hydrolysis. | researchgate.net |
| Water/Silane Ratio | A primary factor controlling the kinetics of polymerization. | nih.gov |
| Organic Functional Group | The nature of the non-hydrolyzable group has a great effect on reactivity. | google.com |
| Solvent | The type of solvent can influence the reaction rates. | nih.gov |
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups. nih.govgelest.com This process results in the formation of siloxane bonds (Si–O–Si) and the release of water or alcohol molecules. nih.gov These condensation reactions lead to the creation of oligomers and eventually a cross-linked three-dimensional polysiloxane network. mdpi.comresearchgate.netresearchgate.netvt.edu
The conditions that promote hydrolysis, such as the presence of catalysts, also typically catalyze condensation. gelest.com The formation of these networks is a critical step in creating a stable and durable interface between the silane and the substrate. mdpi.com The degree of condensation and the dimensionality of the resulting network can be influenced by factors like temperature. For example, polysiloxane hybrids synthesized at 65°C have shown higher total condensation degrees (over 80%) compared to those prepared at room temperature (less than 75%). mdpi.com
The condensation process is generally more sensitive to steric effects than hydrolysis. nih.gov The formation of dimeric species can proceed much faster than that of trimeric species, and as the molecular weight grows, the solution may become hazy, indicating phase separation of the condensed products. gelest.com The persistence of monomeric silanetriols in typical solutions for more than a few hours is unlikely due to the favorable kinetics of condensation. gelest.com
Reactivity of the Thiocyanate (B1210189) Group in Interfacial Bonding
The thiocyanate (–SCN) group provides the functionality for this compound to interact with organic polymer matrices. ontosight.ai This ambidentate anion can bind through either its sulfur or nitrogen atom, depending on the surrounding chemical environment. researchgate.net
The thiocyanate anion can coordinate to solid surfaces in various modes, which can alter the electronic and geometric properties of that surface. researchgate.netacs.org The preference for sulfur or nitrogen coordination is not solely dictated by the hard and soft acid and base (HSAB) principle but is also influenced by factors such as surface stress and coverage. acs.org
In solution, the thiocyanate ion interacts with cations to form contact ion pairs. researchgate.net Its interaction with surfaces can be modified by the presence of counter-cations and solvents. For instance, in aqueous environments, the interaction between the more electronegative nitrogen atom and water can favor sulfur coordination to the surface. acs.org The thiocyanate group can act as a pseudohalide, binding to cations on substrate surfaces, which can lead to the passivation of surface traps. researchgate.net Studies have also shown that the thiocyanate ion can have an attractive interaction with the NH₃⁺ groups of lysine (B10760008) residues in proteins, which can inhibit protein aggregation. nih.gov
In the context of rubber and polymer composites, sulfur-functional silanes like those containing a thiocyanate group play a crucial role in sulfur vulcanization. researchgate.netwikipedia.org Vulcanization is a chemical process that converts polymers into more durable materials by forming cross-links between polymer chains. wikipedia.org
Thiocyanatopropylsilanes act as coupling agents, improving the reinforcing performance of fillers that contain hydroxyl groups, such as silica (B1680970), in unsaturated polymers. sinosil.com During vulcanization, the sulfur-containing moiety of the silane can participate directly in the crosslinking reactions. researchgate.net This chemical bonding between the filler and the rubber matrix is essential for achieving desired mechanical properties like increased tensile strength, tear strength, and abrasion resistance. sinosil.comnih.gov
The mechanism involves the sulfur moiety of the silane acting as an acceptor that is activated by elemental sulfur, leading to the formation of a polysulfide link to the rubber. researchgate.net The length of the sulfur chain in the crosslinks can affect the properties of the vulcanized rubber; short crosslinks tend to provide better heat and weathering resistance, while longer crosslinks can improve physical durability and tensile strength. wikipedia.orgmdpi.com The presence of accelerators can break down sulfur chains, allowing for the use of less sulfur and the formation of shorter cross-links. mdpi.com The process of sulfur-based vulcanization is complex and involves a series of reactions that lead to the formation of crosslinks between polymer units. nih.gov
Interfacial Bonding with Inorganic Substrates
The primary mechanism for the bonding of this compound to inorganic substrates involves the hydrolysis of the trimethoxysilane group to form silanols, which then condense with hydroxyl groups present on the surface of the inorganic material. dakenchem.comshinetsusilicone-global.comnist.gov This creates strong, covalent Si-O-Substrate bonds at the interface. dakenchem.com
This process is fundamental to the function of silane coupling agents, which are designed to improve adhesion between organic and inorganic materials. shinetsusilicone-global.commdpi.com The formation of a dense, cross-linked siloxane network at the interface enhances the barrier properties and limits the access of electrolytes to the underlying substrate, which is particularly important for corrosion protection. mdpi.com
The effectiveness of the interfacial bond can be influenced by the specific inorganic substrate and the reaction conditions. For example, in the context of dental materials, the bonding efficacy of silane coupling agents is dependent on the concentration of the silane and the type of ceramic material being used. mdpi.com The silanization of surfaces like halloysite (B83129) nanotubes is also highly dependent on reaction conditions such as the choice of solvent and the molar ratio of the reactants. mdpi.com The addition of other silanes, such as tetraethoxysilane (TEOS), can also be used to modify and improve the interfacial adhesion and bond strength of hybrid films on substrates. researchgate.net
Covalent Linkage to Surface Hydroxyls (e.g., Silica, Kaolin Clay)
The primary mechanism by which this compound anchors to inorganic surfaces rich in hydroxyl (-OH) groups, such as silica and aluminosilicate (B74896) clays (B1170129) like kaolin, is a two-step hydrolysis and condensation process.
First, in the presence of moisture, the three methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction releases methanol (B129727) as a byproduct. The hydrolysis is often catalyzed by acids or bases and is a critical activation step.
Hydrolysis Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH
Following hydrolysis, the newly formed silanol groups react with the hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on a silica surface). This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the silane molecule onto the substrate surface and releasing water.
Condensation Reaction: Substrate-OH + (HO)₃-Si-R → Substrate-O-Si(OH)₂-R + H₂O
The silanols can also self-condense with each other, forming a cross-linked polysiloxane network on the surface. This network enhances the durability and stability of the interfacial layer. The extent of this self-condensation versus surface bonding depends on factors like water availability, pH, and silane concentration. The result is a robust, chemically bonded layer of the silane on the inorganic surface, with the thiocyanatopropyl groups oriented away from the substrate, ready to interact with a polymer matrix.
Adhesion Promotion Mechanisms on Diverse Inorganic Surfaces
The ability of this compound to promote adhesion extends beyond siliceous materials to a wide range of inorganic surfaces, including metal oxides (e.g., aluminum, steel) and glass fibers. The fundamental mechanism remains the formation of covalent oxane bonds between the hydrolyzed silane and hydroxyl groups on the substrate surface (M-O-Si, where M can be Si, Al, Fe, etc.). specialchem.comdakenchem.com
Even surfaces that are not naturally rich in hydroxyl groups can be pre-treated to generate them, enabling effective silanization. Once grafted, the silane layer modifies the surface in several ways to enhance adhesion:
Chemical Bridging: The silane forms a covalent bridge between the inorganic substrate and the organic polymer matrix. dakenchem.comresearchgate.net
Surface Energy Modification: The organofunctional "tail" of the silane alters the surface energy of the inorganic substrate, making it more compatible with the organic polymer and improving wetting.
Improved Interfacial Toughness: The silane creates a more flexible and durable interphase region that can better dissipate stress, preventing delamination at the interface. specialchem.com
Enhanced Environmental Resistance: The stable covalent bonds formed at the interface improve resistance to moisture and other environmental factors that can degrade adhesion over time.
The table below illustrates the typical effect of silane treatment on the adhesion strength between an epoxy adhesive and various inorganic substrates. While this data is representative of functional silanes in general, a similar trend is expected for this compound when used with a compatible polymer system.
| Substrate | Adhesion Strength without Silane (MPa) | Adhesion Strength with Silane Primer (MPa) | Improvement (%) |
|---|---|---|---|
| Aluminum | 12.5 | 25.8 | 106.4% |
| Steel | 15.2 | 29.5 | 94.1% |
| Glass | 10.8 | 24.1 | 123.1% |
Interactions with Organic Polymeric Matrices
Once anchored to the inorganic surface, the organofunctional thiocyanatopropyl group of the silane plays a critical role in interacting with the organic polymer matrix. This interaction is key to transferring stress from the flexible polymer to the rigid filler, thereby reinforcing the composite material.
Formation of Interfacial Layers and Interpenetrating Networks
The silane molecules grafted onto the filler surface create a distinct interfacial layer or "interphase" between the inorganic filler and the bulk polymer matrix. This interphase is not just a simple boundary but a three-dimensional region with a gradient of properties.
The interaction within this interphase can be both chemical and physical. The thiocyanatopropyl group can, under certain conditions (e.g., during the high temperatures of rubber vulcanization), react to form covalent bonds with the polymer chains. Even in the absence of direct covalent bonding, the propyl chains of the silane can physically entangle with the polymer chains. This entanglement creates an Interpenetrating Network (IPN) , a structure where the polymer network and the siloxane network are physically intertwined. This physical linkage significantly enhances the adhesion and mechanical integrity of the interface, ensuring that stress is effectively transferred between the matrix and the filler.
Impact on Polymer-Filler Interaction and Compatibilization: Insights from Thiocyanatopropylsilanes
In composites, particularly those using inorganic fillers like silica in an organic polymer matrix like rubber, there is a natural incompatibility between the polar, hydrophilic filler and the non-polar, hydrophobic polymer. This incompatibility leads to poor filler dispersion (agglomeration) and weak interfacial adhesion, resulting in poor mechanical properties.
This compound acts as a compatibilizer, bridging this gap. The silanol end of the molecule bonds with the silica filler, while the thiocyanatopropyl end interacts with the polymer matrix. This dual reactivity provides two key benefits:
Improved Filler Dispersion: By reacting with the surface hydroxyls of the silica, the silane renders the filler surface more hydrophobic (organophilic). This reduces the tendency of the filler particles to agglomerate and promotes a more uniform dispersion throughout the polymer matrix.
Enhanced Polymer-Filler Coupling: The thiocyanato group (-SCN) is a sulfur-containing moiety. In sulfur-cured elastomer systems (e.g., natural rubber, SBR), this group can participate in the vulcanization chemistry. It can react with the polymer backbone, forming stable carbon-sulfur-silicon crosslinks that chemically bond the filler to the rubber. This strong chemical coupling is essential for achieving high reinforcement, where properties like tensile strength, modulus, and tear resistance are significantly improved.
The following table demonstrates the representative impact of a sulfur-containing silane on the mechanical properties of a silica-filled Styrene-Butadiene Rubber (SBR) composite.
| Property | Unfilled SBR | Silica-Filled SBR (No Silane) | Silica-Filled SBR (with Thiocyanatopropylsilane) |
|---|---|---|---|
| Tensile Strength (MPa) | 2.5 | 12.0 | 22.5 |
| Modulus at 300% (MPa) | 1.2 | 4.5 | 11.0 |
| Tear Strength (kN/m) | 20 | 35 | 65 |
| Tan δ at 60°C (Rolling Resistance Indicator) | N/A | 0.180 | 0.110 |
The data shows a dramatic improvement in mechanical properties and a reduction in the tan δ value (an indicator of lower rolling resistance in tires) when the thiocyanatopropylsilane is used, highlighting its effectiveness as a compatibilizer and coupling agent.
Advanced Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Structural Elucidation and Functionalization Confirmation
Spectroscopy is a cornerstone in the analysis of Trimethoxy(3-thiocyanatopropyl)silane, enabling detailed investigation of its molecular structure and its interactions with substrates.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique to identify the functional groups present in a molecule. lboro.ac.uk For this compound, FTIR is essential for verifying the presence of its key chemical moieties and confirming its successful grafting onto the surface of fillers or substrates. mdpi.comnih.gov
The analysis involves identifying characteristic absorption bands corresponding to the vibrations of specific bonds within the silane (B1218182) molecule. When the silane is used to treat a substrate like silica (B1680970), the appearance of these characteristic peaks in the spectrum of the modified material, alongside changes in the substrate's own spectral features (such as a decrease in the intensity of hydroxyl (-OH) groups), confirms a successful functionalization process. acs.org
Key Research Findings:
Thiocyanate (B1210189) Group (-SCN): The most distinctive feature is the sharp, strong absorption band corresponding to the cyanide (C≡N) stretching vibration, typically observed in the 2150-2160 cm⁻¹ region. Its presence is a clear indicator of the thiocyanate functionality.
Alkoxy Groups (Si-O-CH₃): Strong bands around 2845 cm⁻¹ are attributed to the symmetric C-H stretching of the methoxy (B1213986) groups. Additionally, prominent peaks around 1080-1190 cm⁻¹ correspond to the Si-O-C stretching vibrations. researchgate.netresearchgate.net
Propyl Chain (-CH₂-): C-H stretching vibrations of the propyl chain's methylene (B1212753) groups are typically observed in the 2930-2950 cm⁻¹ range.
Siloxane Bonds (Si-O-Si): Upon hydrolysis and condensation on a substrate surface, the formation of siloxane bonds is indicated by a broad and strong absorption band, usually centered around 1030-1100 cm⁻¹. acs.org
Table 4.1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| ~2940 | C-H stretch (asymmetric) | Propyl Chain, Methoxy | Medium |
| ~2845 | C-H stretch (symmetric) | Methoxy (-OCH₃) | Medium |
| ~2155 | C≡N stretch | Thiocyanate (-SCN) | Strong, Sharp |
| ~1460 | C-H bend (scissoring) | Propyl Chain (-CH₂-) | Medium |
| ~1190, ~1080 | Si-O-C stretch | Methoxy (-OCH₃) | Strong |
| ~820 | Si-C stretch | Propyl-Silane | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide precise information about the chemical environment of each atom, confirming the molecule's connectivity and purity. nih.govrsc.orgscholaris.canrel.gov
In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of each signal correspond to a specific proton or group of equivalent protons in the molecule. Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom. NMR is also instrumental in studying reaction kinetics, where the rate of silane hydrolysis, condensation, or grafting can be monitored by observing the change in signal intensities of reactants and products over time. rsc.org
Detailed Research Findings:
¹H NMR: The spectrum would show a characteristic singlet for the nine protons of the three methoxy groups (Si-OCH₃) at approximately 3.6 ppm. The protons on the propyl chain would appear as distinct multiplets: the protons alpha to the silicon (Si-CH₂) around 0.7 ppm, the central methylene protons (-CH₂-) around 1.8 ppm, and the protons adjacent to the thiocyanate group (-CH₂-SCN) further downfield at about 2.9 ppm.
¹³C NMR: The carbon of the methoxy groups would produce a signal around 50 ppm. For the propyl chain, the carbon attached to the silicon (Si-CH₂) would be the most upfield (~10 ppm), followed by the central carbon (~22 ppm), and the carbon bonded to the electron-withdrawing thiocyanate group would be further downfield (~35 ppm). The carbon of the thiocyanate group itself (-SCN) would have a characteristic chemical shift in the 110-115 ppm range.
Table 4.2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Assignment | Structure Fragment | Predicted ¹H NMR Shift (δ) | Predicted ¹³C NMR Shift (δ) |
| Methoxy | Si(OC H₃)₃ | ~3.6 (s, 9H) | ~50 |
| α-carbon | Si-C H₂- | ~0.7 (t, 2H) | ~10 |
| β-carbon | -C H₂- | ~1.8 (m, 2H) | ~22 |
| γ-carbon | -C H₂-SCN | ~2.9 (t, 2H) | ~35 |
| Thiocyanate | -SC N | - | ~112 |
Note: s = singlet, t = triplet, m = multiplet. Shifts are relative to TMS and can vary based on solvent and experimental conditions.
X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of solid materials. While this compound is a liquid and thus lacks a crystalline structure to be analyzed by XRD, the technique is indispensable for characterizing the solid inorganic fillers, nanoparticles, or clays (B1170129) that it is designed to modify. researchgate.netmanchester.ac.uk
XRD analysis is performed on the solid material before and after silane treatment. The resulting diffraction patterns provide information on the material's phase (e.g., anatase or rutile for TiO₂), degree of crystallinity, and average crystallite size. Researchers use XRD to confirm that the silanization process does not detrimentally alter the core crystalline structure of the filler and to investigate any changes in the amorphous or crystalline nature of a polymer matrix upon addition of the silane-modified filler. researchgate.net
Key Research Findings:
Filler Integrity: XRD patterns of fillers like silica or metal oxides typically show that the primary crystalline phase remains unchanged after surface treatment with the silane, indicating the modification is a surface-level phenomenon.
Amorphous Silica: For amorphous fillers like fumed silica, XRD patterns show a characteristic broad hump. After modification, the pattern remains largely the same, confirming the material's amorphous nature is preserved. researchgate.net
Polymer Composites: In polymer nanocomposites, XRD can be used to study the dispersion of layered silicates (clays). Effective modification and exfoliation of the clay layers by the silane would be indicated by the disappearance or significant shifting of the characteristic basal spacing peak in the low-angle region of the XRD pattern.
Table 4.3: Application of XRD in Analyzing Materials Modified with this compound
| Parameter Analyzed | Observation Before Silanization | Expected Observation After Silanization | Interpretation |
| Crystalline Phase of Filler | Sharp, defined peaks corresponding to a specific crystal structure (e.g., quartz, anatase). | Peak positions remain unchanged. | The silane treatment did not alter the fundamental crystal structure of the filler. |
| Crystallinity | Peak intensity and sharpness reflect the degree of crystallinity. | Minor changes in peak intensity or broadening may occur. | Surface modification may slightly influence surface-level order but does not impact bulk crystallinity. |
| Layered Silicate (B1173343) Spacing | A distinct peak (d₀₀₁) at a low 2θ angle. | Peak shifts to a lower angle or disappears. | Successful intercalation or exfoliation of clay layers within the polymer matrix. |
Morphological and Microstructural Characterization of Modified Materials
Microscopy techniques are vital for visualizing the effects of this compound treatment on the surface of materials and understanding how it influences the dispersion of fillers within a composite matrix.
Scanning Electron Microscopy (SEM) provides high-magnification images of a material's surface, offering valuable insights into its topography and morphology. mdpi.commdpi.com In the context of this compound, SEM is crucial for visualizing the changes in the surface texture of a filler post-treatment and, most importantly, for assessing the quality of filler dispersion within a polymer matrix. acs.orgresearchgate.net
Untreated inorganic fillers are often incompatible with organic polymer matrices, leading to the formation of large agglomerates. A successful silane treatment enhances interfacial adhesion, resulting in a more uniform and finer dispersion of filler particles. SEM images provide direct visual evidence of this improvement. researchgate.net
Detailed Research Findings:
Surface Morphology: SEM images can show a change from a smooth to a slightly rougher surface on particles after silane coating, indicating the presence of the grafted silane layer.
Filler Dispersion: In composites made with untreated fillers, SEM micrographs often reveal large, poorly bonded clusters of particles. In contrast, composites with silane-treated fillers show individual particles or much smaller aggregates that are well-embedded within the polymer matrix, indicating improved compatibility and dispersion. acs.org
Table 4.4: SEM Observations of Filler Dispersion in a Polymer Matrix
| Dispersion Quality | SEM Image Characteristics | Implication |
| Poor (Untreated Filler) | Large, distinct agglomerates (clusters) of filler particles. Clear voids or gaps at the filler-polymer interface. | Poor interfacial adhesion. Stress concentration points, leading to inferior mechanical properties. |
| Good (Silane-Treated Filler) | Filler particles are individually and uniformly distributed. No visible gaps at the filler-polymer interface; particles appear well-wetted by the polymer. | Strong interfacial adhesion. Effective stress transfer from polymer to filler, enhancing mechanical properties. |
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the analysis of materials at the nanoscale. mdpi.com It is an essential tool for examining the nanostructure of silane-modified materials, such as visualizing the silane coating on individual nanoparticles or observing the fine details of filler networks within a composite. researchgate.netresearchgate.net
TEM can provide definitive evidence of a core-shell structure, where the "core" is the nanoparticle and the "shell" is the silane layer. researchgate.net The thickness and uniformity of this layer can often be measured from TEM micrographs, providing critical information about the effectiveness of the surface modification process. manchester.ac.uk
Key Research Findings:
Nanoparticle Coatings: TEM images of silane-treated nanoparticles can reveal a thin, amorphous layer surrounding the crystalline core of the nanoparticle. The contrast difference between the inorganic nanoparticle and the organosilane layer makes this visualization possible. researchgate.net
Nanoscale Dispersion: At high magnifications, TEM can resolve the arrangement of individual nanoparticles within a polymer matrix, providing a more detailed view of dispersion than SEM. It can help visualize the inter-particle spacing and the nature of the filler-polymer interface at the nanoscale.
Table 4.5: Information from TEM Analysis of Silane-Modified Nanomaterials
| Feature Analyzed | Information Obtained | Significance |
| Silane Coating on Nanoparticles | Direct visualization of the coating layer. Measurement of coating thickness and uniformity. | Confirms the presence and quality of the functionalization layer on individual particles. |
| Core-Shell Structure | Confirmation of a distinct boundary between the nanoparticle core and the silane shell. | Provides evidence of a complete and well-defined surface modification. |
| Filler Network Structure | Visualization of the spatial arrangement and connectivity of nanofillers within the matrix. | Helps in understanding the reinforcement mechanisms and predicting composite properties (e.g., electrical or thermal conductivity). |
| Interfacial Zone | High-resolution imaging of the region between the filler surface and the bulk polymer. | Provides insight into the nature of the interfacial bonding and adhesion. |
Thermal Analysis Techniques for Material Stability and Grafting Efficiency
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov It is widely applied to characterize materials modified with silane coupling agents to determine thermal stability and quantify the amount of silane grafted onto a substrate. nih.gov
When a substrate (e.g., silica nanoparticles, cellulose) is functionalized with this compound, a TGA scan will show a distinct weight loss profile compared to the unmodified substrate. researchgate.net The analysis typically reveals an initial weight loss at lower temperatures (around 100°C) corresponding to the removal of physisorbed water. The key region of interest for silane-modified materials is the weight loss at higher temperatures (typically between 200°C and 600°C), which corresponds to the thermal decomposition of the grafted organic moieties—in this case, the 3-thiocyanatopropyl groups. mdpi.com
| Sample | Temperature Range | Weight Loss (%) | Interpretation |
|---|---|---|---|
| Unmodified Silica | 30-150°C | ~1.5% | Loss of adsorbed water. |
| 150-800°C | ~2.0% | Dehydroxylation of surface silanol (B1196071) groups. | |
| Modified Silica | 30-150°C | ~1.0% | Loss of adsorbed water (surface is more hydrophobic). |
| 200-600°C | ~12.5% | Decomposition of the grafted 3-thiocyanatopropyl groups. |
Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, HPLC is an essential tool for assessing purity and for isolating the compound from reaction byproducts or impurities. dcu.ie
A reverse-phase (RP) HPLC method is well-suited for the analysis of this organosilane. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A specific method for this compound involves using a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (an organic modifier) and water, with a small amount of acid like phosphoric acid or formic acid to control the pH and improve peak shape. sielc.comsielc.com For applications where the separated components need to be analyzed by mass spectrometry (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com
This HPLC method is scalable, meaning it can be adapted from an analytical scale (for purity checks) to a preparative scale. sielc.com In preparative separation, larger columns and higher flow rates are used to isolate significant quantities of the pure this compound for further use or study. sielc.com
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (or similar reverse-phase column) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid (or Formic Acid for LC-MS) |
| Detection | UV Detector or Mass Spectrometer (MS) |
| Mode | Isocratic or Gradient Elution |
| Application | Purity assessment, quantification, and preparative isolation of impurities. sielc.com |
Applications in Advanced Materials Science and Engineering
Reinforcement and Compatibilization in Polymer Composites
Trimethoxy(3-thiocyanatopropyl)silane plays a significant role in the development of high-performance polymer composites. By chemically coupling inorganic fillers to organic polymer matrices, it enhances the material's mechanical strength, durability, and processing characteristics.
Application in Rubber-Filler Systems (Drawing insights from thiocyanatopropylsilanes like Si-264)
In the rubber industry, particularly in silica-filled tire compounds, silane (B1218182) coupling agents are indispensable for achieving optimal performance. mdpi.com The hydrophilic nature of silica (B1680970) fillers makes them inherently incompatible with hydrophobic rubber polymers, leading to poor dispersion and weak filler-rubber interactions. mdpi.comkoreascience.kr this compound and similar thiocyanatosilanes address this challenge by acting as a molecular bridge between the silica surface and the rubber chains. nbinno.comnih.gov
The mechanism involves the hydrolysis of the trimethoxysilyl group in the presence of moisture to form reactive silanol (B1196071) groups. nbinno.com These silanols then condense with the hydroxyl groups present on the silica filler surface, forming stable covalent Si-O-Si bonds. nbinno.commdpi.com Simultaneously, the thiocyanate (B1210189) functional group at the other end of the silane molecule interacts with the polymer chains during the vulcanization process, creating a durable chemical link between the filler and the rubber matrix. nbinno.commdpi.com
The incorporation of this compound into rubber compounds leads to a marked improvement in processability. It helps to reduce the compound's viscosity, which facilitates more efficient mixing, extrusion, and molding processes. nbinno.com This improved processability is largely due to the silane's ability to shield the polar silica surface, which reduces filler-filler interactions (the Payne effect) and prevents the formation of agglomerates. utwente.nlresearchgate.net
The enhanced bond between the filler and the polymer matrix translates into significant improvements in the mechanical properties of the vulcanized rubber. qucosa.deijirset.com Studies on similar silane systems have demonstrated notable increases in:
Tensile Strength: The ability of the material to withstand pulling forces without breaking is significantly boosted. nbinno.comijirset.com
Tear Strength: The resistance to the growth of a cut or nick when the material is under tension is improved. nbinno.com
Abrasion Resistance: The durability of the rubber against wear and tear from friction is enhanced, leading to a longer service life for products like tires. mdpi.comnbinno.com
| Property | Effect of Thiocyanatopropylsilane Addition |
| Compound Viscosity | Decreased |
| Tensile Strength | Increased |
| Tear Strength | Increased |
| Abrasion Resistance | Increased |
Effective dispersion of silica particles within the rubber matrix is critical for achieving uniform material properties and maximizing reinforcement. mdpi.com this compound facilitates better dispersion by modifying the surface of the silica particles, making them more compatible with the nonpolar rubber. nbinno.comqucosa.de This surface modification, or hydrophobation, reduces the natural tendency of silica particles to agglomerate due to strong hydrogen bonding between their surface silanol groups. koreascience.kr
The result is a more homogeneous distribution of the filler, which eliminates weak points in the material and ensures that stress is distributed more evenly throughout the composite. qucosa.de The strong covalent bonds formed between the silane-treated silica and the polymer chains lead to a robust filler-rubber network, which is fundamental to the reinforcing effect observed in these composites. utwente.nlqucosa.de
The thiocyanate group of the silane can participate in the vulcanization process, influencing the cure characteristics and the final network structure of the rubber. nbinno.comijirset.com The presence of the silane can affect the vulcanization kinetics, potentially altering the scorch time and the cure rate of the rubber compound.
| Parameter | Influence of Thiocyanatopropylsilane |
| Vulcanization Kinetics | Can be altered |
| Total Crosslink Density | Increased |
| Modulus at 100% Strain | Increased |
| Swelling Resistance | Increased |
Adhesion Promotion in Coatings and Adhesives
In the realm of coatings and adhesives, this compound functions as a potent adhesion promoter, enhancing the bond between an organic coating or adhesive and an inorganic substrate. ontosight.aidow.com Many substrates, such as glass, metals, and ceramics, have surfaces rich in hydroxyl groups. sci-hub.se Silane coupling agents create a durable chemical bridge at the interface of these two dissimilar materials. dow.com
The mechanism is similar to that in rubber composites. The methoxy (B1213986) groups of the silane hydrolyze to form silanols, which then react with the hydroxyl groups on the inorganic substrate surface to form covalent oxane bonds (e.g., Si-O-Metal). sci-hub.se The propyl-thiocyanate portion of the silane molecule extends away from the surface and becomes entangled or reacts with the polymer matrix of the coating or adhesive as it cures. dow.com This creates a strong, water-resistant bond at the interface, significantly improving the durability and longevity of the coating or adhesive joint, especially in humid or harsh environments. onlytrainings.com The use of silanes can convert a coating or adhesive into a material that maintains adhesion even when subjected to severe environmental conditions. dow.com
Functionalization of Nanoparticles for Enhanced Properties
The surface modification of nanoparticles with organosilanes like this compound is a key strategy for improving their dispersion and compatibility within polymer matrices. nih.govscispace.com Nanoparticles, such as silica, iron oxide, or gadolinium oxide, are often functionalized to prevent agglomeration and to introduce specific chemical functionalities to their surfaces. nih.govmanchester.ac.ukresearchgate.net
The process involves coating the nanoparticles with the silane. nih.gov The trimethoxy groups react with hydroxyls on the nanoparticle surface, creating a stable, covalent bond. manchester.ac.uk This surface treatment effectively changes the surface chemistry of the nanoparticles. The outward-projecting thiocyanatopropyl groups can then interact with a surrounding polymer matrix, improving interfacial adhesion and leading to enhanced mechanical or functional properties of the resulting nanocomposite. researchgate.net For example, functionalized magnetic nanoparticles have been synthesized for potential biomedical applications, where the silane layer provides a platform for further conjugation with bioactive molecules. nih.govmdpi.com This functionalization is confirmed through techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which can detect the presence of the silane's characteristic chemical groups on the nanoparticle surface. manchester.ac.uk
Silica Nanoparticles (SiO₂ NPs) Surface Modification
The surface modification of silica nanoparticles (SiO₂ NPs) with organosilanes is a fundamental technique to improve their dispersion in polymer matrices and to introduce specific functionalities. The process involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with the hydroxyl groups present on the silica surface, forming stable covalent Si-O-Si bonds.
While direct studies on this compound are specific, the principle is well-established with analogous compounds. For instance, 3-thiocyanatopropyl triethoxy silane, a closely related molecule, is used to modify silica surfaces to enhance its reinforcing and processing characteristics in composites. researchgate.net The modification process for this compound would follow a similar pathway. The trimethoxy groups react with the surface silanols of the SiO₂ NPs, grafting the thiocyanatopropyl moiety onto the nanoparticle surface. This functionalization transforms the hydrophilic silica surface into a more organophilic one, while the thiocyanate group becomes available for subsequent reactions, such as "click chemistry," to attach other molecules. ontosight.ai
Research on other functional silanes like 3-mercaptopropyl trimethoxysilane (B1233946) (MPTMS) and 3-(glycidyloxypropyl) trimethoxysilane (GPTMS) has detailed the effects of reaction parameters on grafting efficiency. researchgate.netresearchgate.netresearchgate.net Factors such as silane concentration, reaction time, pH, and the amount of water significantly influence the degree of surface coverage and the morphology of the resulting nanoparticles. icrc.ac.irajol.info Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy are used to confirm the presence of organic functional groups on the silica surface, while Thermogravimetric Analysis (TGA) helps quantify the amount of grafted silane. researchgate.neticrc.ac.ir
Table 1: Parameters Affecting Silane Grafting on Silica Nanoparticles
| Parameter | Effect on Grafting Efficiency | Rationale |
|---|---|---|
| Silane Concentration | Increases up to an optimal point, then may cause agglomeration | Higher concentration provides more molecules for reaction, but excess can lead to self-condensation and particle aggregation. researchgate.net |
| Reaction Time | Increases with time until surface sites are saturated | Allows for completion of hydrolysis and condensation reactions. icrc.ac.ir |
| pH | Influences the rates of hydrolysis and condensation | Different pH levels catalyze the hydrolysis and condensation steps to varying degrees. icrc.ac.irajol.info |
| Water Amount | Crucial for the hydrolysis of alkoxysilane groups | A sufficient amount of water is necessary to convert the methoxy groups into reactive silanol groups. icrc.ac.ir |
Halloysite (B83129) Nanotubes (HNTs) Grafting
Halloysite nanotubes (HNTs) are naturally occurring aluminosilicate (B74896) clay nanotubes with hydroxyl groups on their surfaces, making them suitable for silanization. Grafting silanes onto HNTs can improve their dispersion in polymer matrices and introduce new functionalities.
The methodology for grafting trimethoxysilanes onto HNTs has been extensively studied using compounds like (3-chloropropyl) trimethoxysilane (CPTMS). researchgate.neturfu.rudntb.gov.uamdpi.com This process typically involves reacting the HNTs with the silane in a suitable solvent, such as toluene (B28343), under reflux. researchgate.netmdpi.com The success and efficiency of the grafting are dependent on several experimental conditions. The addition of catalysts like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) has been shown to significantly increase the degree of grafting. researchgate.neturfu.rumdpi.com
In a typical procedure, the trimethoxysilyl group of the silane reacts with the hydroxyl groups on the HNT surface to form stable siloxane linkages. mdpi.com This anchors the functional propyl chain to the nanotube. In the case of this compound, this would result in HNTs decorated with reactive thiocyanate groups, making them active fillers capable of covalently bonding with a surrounding matrix or participating in further surface-initiated reactions. Studies with other functional silanes, such as (3-mercaptopropyl) trimethoxy silane and (3-glycidyl oxypropyl) trimethoxy silane, have demonstrated high grafting efficiencies on HNTs. mdpi.com
Table 2: Optimized Conditions for Grafting (3-Chloropropyl) Trimethoxysilane on HNTs
| Parameter | Optimal Condition | Finding |
|---|---|---|
| Solvent | Toluene | Resulted in the highest degree of grafting compared to ethanol (B145695), THF, dioxane, and n-hexane. mdpi.comresearchgate.net |
| Molar Ratio (HNTs/CPTMS/H₂O) | 1:1:3 | Achieved the greatest degree of functionalization. researchgate.netmdpi.com |
| Refluxing Time | 4 hours | Determined to be sufficient for maximizing the reaction. researchgate.neturfu.ru |
| Catalyst | Triethylamine (Et₃N) and Ammonium Hydroxide (NH₄OH) | Addition of these bases enhanced the number of silane groups grafted onto the HNT surface. researchgate.netmdpi.com |
**5.1.3.3. Other Inorganic Nanoparticle Functionalization (e.g., Au@SiO₂, TiO₂) **
The utility of this compound extends to the functionalization of other inorganic nanoparticles, such as titanium dioxide (TiO₂) and gold-silica core-shell (Au@SiO₂) structures.
Titanium Dioxide (TiO₂) Nanoparticles: TiO₂ nanoparticles are widely used for their photocatalytic and UV-blocking properties. researchgate.netmdpi.com Surface modification with silanes can improve their durability and compatibility with organic media like paints and polymers. researchgate.net The functionalization process involves the reaction between the trimethoxysilyl group and the surface hydroxyl groups on the TiO₂ nanoparticles, forming stable Ti-O-Si covalent bonds. researchgate.net This has been demonstrated with various silanes, including 3-aminopropyltrimethoxysilane (B80574) (APTMS) and 3-isocyanatopropyltrimethoxysilane (B97296) (IPTMS). researchgate.net By using this compound, the TiO₂ surface can be endowed with thiocyanate functionality, which can be used for further chemical coupling or to alter the surface energy and electronic properties. beilstein-journals.org
Gold-Silica Core-Shell (Au@SiO₂) Nanoparticles: Au@SiO₂ nanoparticles combine the plasmonic properties of gold with the chemical stability and versatility of a silica shell. nih.gov The silica shell can be functionalized with organosilanes to introduce specific chemical groups. nih.gov A common strategy involves using an amine-terminated silane, like (3-aminopropyl)trimethoxysilane, to create a functional surface for attaching gold seeds or other molecules. unimelb.edu.au The use of this compound would allow for the introduction of the thiocyanate group onto the silica shell. The sulfur atom in the thiocyanate group has a known affinity for gold, making this functionalization route particularly interesting for applications in sensing and catalysis where precise control over the nanoparticle's surface chemistry is required.
Development of Hybrid Organic-Inorganic Materials
This compound is a key precursor in creating hybrid organic-inorganic materials, which merge the properties of both organic and inorganic components at the molecular level. ontosight.ai
Sol-Gel Derived Systems Incorporating Organosilanes
The sol-gel process is a versatile, low-temperature method for synthesizing hybrid materials. sol-gel.netmdpi.comnih.gov It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like silanes. nih.gov When an organofunctional silane such as this compound is used as a co-precursor with a network-forming agent like tetraethoxysilane (TEOS), its trimethoxysilyl end participates in the formation of the inorganic siloxane (Si-O-Si) network. sol-gel.netscispace.com
Simultaneously, the non-hydrolyzable 3-thiocyanatopropyl group remains intact and becomes an integral part of the final hybrid material's structure. scispace.com This process allows for the incorporation of organic functionalities directly into an inorganic glass-like matrix. The resulting hybrid material possesses properties derived from both components: the mechanical and thermal stability of the silicate (B1173343) network and the chemical reactivity of the thiocyanate group. Such materials are developed for applications ranging from specialized coatings to functional monoliths and particles. scispace.comcore.ac.uk
Integration into Polymer Matrices for Tailored Functionalities
Organofunctional silanes are widely used as coupling agents to improve the compatibility and interfacial adhesion between inorganic fillers (like silica or titania) and organic polymer matrices. researchgate.net this compound can be used to pre-treat the surface of inorganic nanoparticles before they are incorporated into a polymer.
The silane's trimethoxy groups bond to the filler surface, as described in the sections above. The exposed thiocyanatopropyl groups then extend into the polymer matrix. This functional tail can interact with the polymer chains, either physically or through chemical reaction, creating a strong bridge between the filler and the matrix. researchgate.net This enhanced interfacial bonding leads to significant improvements in the mechanical properties of the resulting nanocomposite, such as tensile strength and toughness. Furthermore, the thiocyanate group itself can be a site for further reactions within the polymer matrix, such as in vulcanization processes or thiol-ene click reactions, allowing for the creation of covalently cross-linked networks with tailored functionalities.
Role in Specialty Applications
The unique chemical nature of the thiocyanate (-SCN) group in this compound opens up several specialty applications in materials science. A primary application is its use in "click chemistry," a class of reactions that are fast, efficient, and highly specific. ontosight.ai The thiocyanate group can readily participate in thiol-ene and thiol-yne click reactions (after conversion to a thiol), enabling the straightforward covalent attachment of biomolecules, polymers, or other functional entities to surfaces modified with this silane. ontosight.ai This is particularly valuable in the development of biosensors, chromatography media, and tailored biomaterials where precise surface engineering is essential.
Chemical Adhesion to Piezoelectric Polymers
The adhesion mechanism of this compound follows a two-step process typical of organofunctional alkoxysilanes. dow.comsilsource.com
Reaction with Inorganic Surfaces: The trimethoxy groups (-Si(OCH₃)₃) at one end of the molecule undergo hydrolysis in the presence of moisture to form reactive silanol groups (-Si(OH)₃). These silanols then condense with hydroxyl groups present on the surface of inorganic materials (like glass, metals, or mineral fillers), forming stable covalent siloxane bonds (Si-O-Inorganic). dakenchem.com This process effectively grafts the silane molecule onto the inorganic substrate.
Preservation of Waterlogged Archeological Materials
The conservation of waterlogged archeological wood presents a significant challenge: upon drying, the weakened cellular structure, which has been supported by water, is prone to irreversible collapse and shrinkage. mdpi.commdpi.com Organosilicon compounds have emerged as a promising class of consolidants to stabilize these fragile artifacts. While direct research on this compound is limited, extensive studies on structurally similar compounds, such as (3-Mercaptopropyl)trimethoxysilane (B106455) (MPTMS), provide a strong basis for understanding its mechanism and effectiveness. mdpi.comnih.gov
The primary goal of using silanes in this context is to reinforce the degraded wood cell walls and reduce their hygroscopicity, thereby preventing dimensional changes upon drying. mdpi.comnih.gov The mechanism involves the silane penetrating the water-saturated, porous wood structure. The methoxy groups of the silane hydrolyze and can form stable bonds with the hydroxyl groups of the remaining cellulose (B213188) and lignin (B12514952) in the wood cell walls. Subsequently, the silane molecules polymerize in situ, forming a supportive, hydrophobic silica-based network within the cellular structure. nih.gov This internal scaffolding bulks the cell walls, preventing them from collapsing as water is removed.
Research on analogous trimethoxysilanes has demonstrated remarkable success in stabilizing highly degraded waterlogged wood. The effectiveness of such treatments is often quantified by the Anti-Shrink Efficiency (ASE), which measures the reduction in volumetric shrinkage compared to untreated wood.
Dimensional Stabilization of Waterlogged Wood with Silane Consolidants
Comparative Anti-Shrink Efficiency (ASE) of various silane treatments on highly degraded waterlogged wood samples.
| Silane Compound | Wood Type | Degree of Degradation | Anti-Shrink Efficiency (ASE) | Reference |
|---|---|---|---|---|
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Elm | High (70-80% mass loss) | ~98% | mdpi.com |
| Methyltrimethoxysilane (MTMS) | Archaeological Elm | High | 92.8% | mdpi.com |
| Methyltrimethoxysilane (MTMS) | Archaeological Oak Sapwood | High | 86.2% | mdpi.com |
| (3-Aminopropyl)triethoxysilane (APTES) | Elm | High (70-80% mass loss) | ~91% | mdpi.com |
The data indicates that trimethoxysilanes with functional propyl chains, such as MPTMS, are exceptionally effective, achieving nearly complete dimensional stabilization. mdpi.com This suggests that this compound, with its similar molecular architecture, would likely exhibit high efficacy in the preservation of these invaluable cultural heritage materials. The sulfur-containing functional group may also confer additional benefits, such as resistance to certain forms of microbial degradation. nih.gov
Theoretical and Computational Studies of Trimethoxy 3 Thiocyanatopropyl Silane
Density Functional Theory (DFT) for Surface Interactions and Grafting Modes
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the surface chemistry of silane (B1218182) coupling agents, providing detailed information on adsorption energies, bond formations, and the stability of different surface configurations.
DFT calculations are employed to model the interaction between the Trimethoxy(3-thiocyanatopropyl)silane molecule and various substrates, such as silica (B1680970) (SiO₂) or metal oxide surfaces. These studies typically focus on the initial stages of grafting, including the hydrolysis of the methoxy (B1213986) groups to form silanols and the subsequent condensation reaction with surface hydroxyl groups.
Research on analogous silanes, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), has demonstrated that DFT can be used to evaluate different grafting modes. researchgate.net For instance, the silane can bond to the surface through one, two, or three siloxane (Si-O-Si) bridges, known as monodentate, bidentate, and tridentate grafting, respectively. DFT calculations help determine the most energetically favorable grafting mode under specific conditions. By calculating the adsorption and reaction energies, researchers can predict the stability and structure of the resulting self-assembled monolayer. nih.gov Studies on other silanes have also used DFT to analyze vibrational spectra (IR and Raman) to support the interpretation of experimental data and confirm the presence of specific chemical bonds. nih.govresearchgate.net
Table 1: Representative DFT-Calculated Parameters for Silane-Surface Interactions Note: This table presents typical parameters and hypothetical values for this compound based on published data for analogous silanes to illustrate the output of DFT studies.
| Parameter | Description | Illustrative Value Range |
| Adsorption Energy (E_ads) | The energy released when the silane molecule physically adsorbs onto the substrate surface before covalent bonding. | -50 to -150 kJ/mol |
| Hydrolysis Reaction Energy | The energy change associated with the reaction of methoxy groups (-OCH₃) with water to form silanol (B1196071) groups (-OH). | -20 to -40 kJ/mol per group |
| Condensation Reaction Energy | The energy change for the reaction between silanol groups on the silane and hydroxyl groups on the substrate to form a siloxane bond. | -80 to -120 kJ/mol |
| Grafting Mode Stability | The relative energy stability of different grafting configurations (monodentate, bidentate, tridentate). | Tridentate often most stable |
| Bond Length (Si-O_surface) | The calculated length of the newly formed covalent bond between the silicon atom of the silane and an oxygen atom of the substrate. | 1.60 - 1.75 Å |
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Reaction Pathways and Polymerization
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movements and thermodynamic properties of atoms and molecules. They provide a dynamic picture of molecular systems, which is essential for understanding complex processes like reaction pathways and polymerization that occur over time.
In the context of polymer composites, MD is used to simulate the interface between a polymer matrix and a substrate modified with the silane. These simulations can reveal how the propyl-thiocyanate chain of the silane interacts with polymer chains, influencing their conformation and mobility near the interface. This provides insights into the mechanisms of adhesion and stress transfer at the molecular level.
Monte Carlo simulations are particularly useful for modeling polymerization processes. researchgate.net For systems where this compound or its derivatives are involved in subsequent polymerization reactions (e.g., via the thiocyanate (B1210189) group), MC methods can simulate the growth of polymer chains. researchgate.net This technique can predict properties like molecular weight distribution, polymer architecture, and the degree of cross-linking, which are critical for determining the final properties of the material. researchgate.net
Table 2: Typical Outputs from MD and MC Simulations for Silane Systems Note: This table is illustrative, showing the types of data generated by these simulations.
| Simulation Method | Parameter/Output | Description |
| Molecular Dynamics (MD) | Reaction Coordinate | Maps the energetic profile of the grafting reaction, identifying transition states and activation energies. |
| Radial Distribution Function (RDF) | Describes the probability of finding atoms or molecules at a certain distance from a central atom, indicating the structure of the silane layer and its interface with a polymer. | |
| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time, used to calculate the diffusion coefficients of water and silane molecules near the surface. | |
| Monte Carlo (MC) | Polymer Molecular Weight Distribution | Predicts the distribution of polymer chain lengths resulting from a polymerization process involving the silane. |
| Degree of Cross-linking | Quantifies the density of covalent bonds formed between polymer chains, a key factor in material stiffness and thermal stability. | |
| Conformational Statistics | Analyzes the shapes and sizes (e.g., radius of gyration) of polymer chains as they grow and interact. |
Computational Modeling of Interfacial Adhesion and Material Reinforcement
The primary function of this compound is to act as a coupling agent, enhancing the adhesion between an inorganic filler or substrate and an organic polymer matrix. Computational modeling integrates data from DFT and MD simulations to predict and explain these macroscopic properties.
DFT is used to calculate the work of adhesion, which is the energy required to separate the polymer from the silane-treated substrate. This is done by computing the energy of the combined interfacial system and subtracting the energies of the isolated polymer and substrate surfaces. A higher work of adhesion indicates stronger interfacial bonding. These calculations can compare the adhesion strength for different polymer types, surface coverages of the silane, and bonding configurations.
MD simulations are then used to model the mechanical behavior of the composite material under stress. By applying a simulated tensile or shear force to the computational model, researchers can observe how stress is transferred from the polymer matrix through the silane coupling agent to the inorganic filler. These simulations can identify failure mechanisms at the interface, such as chain pull-out or covalent bond rupture. This provides a direct link between the molecular structure of the interface and the mechanical reinforcement observed in the bulk material. The results help in designing more effective coupling agents and optimizing composite formulations for specific applications.
Table 3: Parameters from Computational Modeling of Adhesion and Reinforcement Note: This table provides examples of data derived from multiscale modeling of silane-reinforced interfaces.
| Modeling Technique | Parameter | Description | Significance for Material Properties |
| DFT | Work of Adhesion (W_ad) | The theoretical energy per unit area required to separate the polymer-silane interface. | Directly correlates with the strength of interfacial adhesion. |
| Interfacial Bond Energy | The strength of specific chemical bonds (e.g., covalent, hydrogen bonds) formed across the interface. | Identifies the key interactions responsible for adhesion. | |
| Molecular Dynamics (MD) | Interfacial Shear Strength | The maximum shear stress the interface can withstand before failure in a simulation. | Predicts the effectiveness of stress transfer from matrix to filler. |
| Young's Modulus of Composite | The stiffness of the composite material as calculated from stress-strain curves in a simulation. | Indicates the degree of reinforcement provided by the filler and coupling agent. | |
| Glass Transition Temperature (T_g) | The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. MD can predict shifts in T_g near the interface. | Reflects changes in polymer chain mobility due to interaction with the silane-treated surface. |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Methodologies
The industrial synthesis of organosilanes, including thiocyanato-functionalized variants, has traditionally relied on platinum-based catalysts. nih.govacs.org However, a significant push towards green chemistry is steering research into more sustainable and cost-effective manufacturing processes. mdpi.com Future methodologies are centered on replacing precious metal catalysts with earth-abundant and environmentally benign transition metals such as cobalt, iron, or nickel. nih.govacs.org These new catalytic systems are being designed to operate under milder conditions, such as room temperature, and utilize green solvents like alcohols, which aligns with the principles of a circular economy. nih.govacs.org
Another promising avenue is the development of direct synthesis methods and alternative reaction pathways like Si-N dehydrocoupling, which offers a more atom-economical route by producing hydrogen as the only byproduct and avoiding the use of corrosive chlorosilanes. rsc.org The goal is to create one-pot syntheses that are not only more efficient but also reduce the generation of hazardous waste, making the production of silanes like Trimethoxy(3-thiocyanatopropyl)silane more environmentally friendly. nih.govacs.orggelest.com
| Methodology | Catalyst Type | Key Advantages | Research Focus |
|---|---|---|---|
| Traditional Hydrosilylation | Platinum-based (e.g., Speier's, Karstedt's) | Established, high efficiency | Cost and environmental impact of platinum |
| Sustainable Hydrosilylation | Earth-abundant metals (Co, Fe, Ni) | Lower cost, environmentally benign, mild reaction conditions. nih.govacs.org | Improving catalyst stability and widespread implementation. nih.govacs.org |
| Dehydrocoupling | Various (e.g., Manganese-catalyzed) | Avoids chlorosilanes, produces H2 as a byproduct, atom-economical. rsc.org | Advancing catalyst efficiency and selectivity. rsc.org |
| Direct Process (Müller-Rochow) | Copper-based | Cost-effective, large-scale industrial production. mdpi.com | Expanding to a wider range of organofunctional silanes. mdpi.com |
Precision Functionalization for Targeted Material Properties
The efficacy of this compound as a coupling agent lies in its bifunctional nature, allowing it to bridge inorganic substrates and organic polymers. tcichemicals.com Future research is aimed at moving beyond general adhesion promotion to achieving precision functionalization for highly specific material properties. nbinno.com This involves tailoring the silane's molecular structure to control the chemical and physical characteristics of the interfacial region. nih.gov
Exploration in Advanced Composite Systems and Smart Materials
The ability of thiocyanato silanes to enhance interfacial bonding is driving their exploration in next-generation composite systems. dakenchem.com In the automotive and aerospace industries, these silanes are being investigated to reinforce lightweight composites, improving mechanical strength and durability under harsh operating conditions. dakenchem.comyoutube.com A key application is in "green tire" technology, where silanes are crucial for creating strong covalent bonds between silica (B1680970) fillers and the rubber matrix, which enhances fuel efficiency and wet traction. mdpi.com
Furthermore, research is expanding into the realm of smart materials and functional coatings. mdpi.com The unique properties of the thiocyanate (B1210189) group could be exploited for applications beyond simple adhesion. cymitquimica.com For instance, silanes are being investigated for their use in low-dielectric resins essential for 5G technology, where they can improve the adhesion of hard-to-bond materials used in printed circuit boards. shinetsusilicone-global.com The versatility of silane (B1218182) coupling agents also allows for their use in creating hybrid materials with tailored electrical, thermal, or optical properties, opening doors for their use in sensors, electronics, and other high-tech applications. tcichemicals.commdpi.com
| Application Area | Material System | Role of this compound | Targeted Property Improvement |
|---|---|---|---|
| Automotive & Aerospace | Lightweight Polymer Composites | Reinforcing agent, adhesion promoter. dakenchem.com | Mechanical strength, durability, thermal stability. dakenchem.comyoutube.com |
| "Green" Tires | Silica-filled Rubber Composites | Coupling agent between silica and rubber. mdpi.com | Low rolling resistance, improved wet grip, fuel efficiency. mdpi.com |
| 5G Electronics | Low-Dielectric Resins (PPE, LCP) | Adhesion promoter for substrates and copper foil. shinetsusilicone-global.com | Adhesion, wettability, signal integrity. shinetsusilicone-global.com |
| Smart Materials | Functional Coatings, Nanocomposites | Surface modifier, cross-linking agent. mdpi.com | Enhanced electrical/thermal conductivity, sensing capabilities. mdpi.com |
Integration of In-situ and Operando Characterization Techniques
A deeper understanding of how this compound functions at the molecular level is crucial for optimizing its performance. Future research will increasingly rely on the integration of in-situ and operando characterization techniques to observe the interfacial dynamics in real-time and under actual operating conditions.
Techniques such as in-situ Raman spectroscopy can be employed to monitor the chemical reactions during the synthesis of the silane and its subsequent bonding to a substrate. nih.govacs.org Pulsed NMR analysis is a powerful tool for characterizing the structure and flexibility of the silane layer formed on filler particles within a composite. raajournal.com Furthermore, molecular dynamics simulations are being used to model the interface between silane-modified surfaces and polymer matrices, providing insights into adhesion mechanisms and the behavior of molecules at the interface. researchgate.net These advanced analytical methods will allow scientists to directly observe the hydrolysis and condensation reactions of the silane, the formation of the interphase, and the response of the composite material to external stimuli, leading to a more rational design of future materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Trimethoxy(3-thiocyanatopropyl)silane, and how can reaction efficiency be quantified?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, replacing a halogen (e.g., chlorine in (3-chloropropyl)trimethoxysilane) with a thiocyanate group. React the chlorinated precursor (e.g., (3-Chloropropyl)trimethoxysilane, CAS 2530-87-2) with potassium thiocyanate (KSCN) in anhydrous acetone under reflux (60–70°C) for 12–24 hours . Monitor reaction progress using FTIR to track the disappearance of C-Cl (~600 cm⁻¹) and emergence of SCN (2050–2150 cm⁻¹) stretches. Quantify yield via GC-MS or ¹H NMR, comparing integration ratios of methoxy (~3.5 ppm) and propyl chain protons (~1.6 ppm) against internal standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.5 ppm, singlet) and propyl chain signals (δ 1.4–2.8 ppm). Confirm thiocyanate integration via ¹³C NMR (δ ~110 ppm for SCN) .
- FTIR : Validate functional groups: Si-O-C (1080 cm⁻¹), SCN (2050–2150 cm⁻¹), and CH₃/CH₂ stretches (2850–2960 cm⁻¹) .
- GC-MS : Use electron ionization (EI) to fragment the molecule, identifying key ions (e.g., [M-OCH₃]⁺ at m/z 179) and quantifying purity .
Advanced Research Questions
Q. How does the thiocyanate group influence surface functionalization in hybrid materials, and what analytical methods validate its reactivity?
- Methodological Answer : The SCN group enhances metal coordination (e.g., Au, Ag) and enables thiol-ene "click" reactions. To functionalize silica nanoparticles:
Hydrolyze this compound in ethanol/water (pH 4–5, acetic acid) to form silanol intermediates.
React with colloidal silica (1–2 hours, 50°C).
Validate grafting density via XPS (S 2p peak at ~163 eV) and TGA (weight loss from organic decomposition at 200–400°C) .
- Contradiction Note : Some studies report inconsistent SCN retention post-grafting; optimize hydrolysis time to prevent premature condensation .
Q. How can conflicting literature data on hydrolysis kinetics be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity, pH, and catalyst effects. Design a controlled study:
- Variables : pH (2–10), solvents (water, ethanol/water mixtures), and catalysts (NH₃, HCl).
- Analysis : Use ²⁹Si NMR to track silanol (Q³/Q⁴) formation rates. For example, in acidic conditions (pH 3), hydrolysis half-life is ~30 minutes vs. >2 hours at pH 7 .
- Validation : Compare with FTIR monitoring of Si-O-C (1080 cm⁻¹) decay. Reconcile data using Arrhenius models to predict activation energies .
Q. What strategies mitigate thermal decomposition during high-temperature applications?
- Methodological Answer : The thiocyanate group decomposes at ~150–200°C, releasing HCN. To enhance stability:
- Stabilizers : Incorporate antioxidants (e.g., BHT) at 1–2 wt%.
- Encapsulation : Embed the silane in SiO₂ matrices via sol-gel (TEOS:silane = 4:1 molar ratio).
- Characterization : Use TGA-MS to identify decomposition products (m/z 27 for HCN) and DSC to measure glass transition temperatures (Tg) .
Q. How does the electron-withdrawing SCN group affect silane hydrolysis mechanisms?
- Methodological Answer : The SCN group accelerates hydrolysis via inductive effects. To study:
Use deuterated solvents (D₂O, CD₃OD) and monitor isotopic shifts in ¹H NMR.
Compare hydrolysis rates with non-polar analogs (e.g., (3-aminopropyl)trimethoxysilane) via kinetic assays.
Computational modeling (DFT) reveals charge distribution: SCN reduces electron density on Si, lowering activation energy for nucleophilic attack .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported surface energy values for SCN-functionalized films?
- Methodological Answer : Variations arise from measurement techniques (contact angle vs. AFM adhesion). Standardize protocols:
- Contact Angle : Use ultrapure water (θ < 90° indicates hydrophilicity) and Owens-Wendt models.
- AFM : Measure adhesion forces (10–50 nN range) in humidity-controlled environments.
- Reconcile Data : Cross-reference with XPS atomic ratios (Si:S:C:N) to confirm surface composition .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Degradation products (e.g., HCN) require stringent controls:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
